Superior In Vitro Antiplatelet Potency Profile Relative to 2-(1-Piperidinyl) Analogue 3b and Structural Derivatives
Among a series of 11 structurally modified compounds derived from the same 7-ethoxychromone core, 2-(diethylamino)-7-ethoxychromone (3a) demonstrated the highest inhibitory activity against human platelet aggregation induced by collagen, ADP, and arachidonic acid [1]. While exact IC50 values are not publicly disclosed, the rank-order potency was unequivocally established: the parent compound 3a outperformed its direct 2-(1-piperidinyl) analogue 3b, the 4H-chromenes 4, the 4-thiochromones 5, the 4-(methylthio)chromenylium iodides 6, the 3,6-diamino derivative 8, the 3- and 6-formyl derivatives 9a and 9b, and the Mannich base 10 [2]. This rank-order SAR provides a robust qualitative differentiation basis.
| Evidence Dimension | In vitro human platelet aggregation inhibitory activity (rank-order potency against multiple agonists) |
|---|---|
| Target Compound Data | Highest activity among all tested derivatives (3a) |
| Comparator Or Baseline | 2-(1-piperidinyl) analog 3b, 4H-chromenes 4, 4-thiochromones 5, 4-(methylthio)chromenylium iodides 6, 3,6-diamino derivative 8, 3- and 6-formyl derivatives 9a,b, Mannich base 10 |
| Quantified Difference | 3a > 3b ≈ 4 ≈ 5 ≈ 6 ≈ 8 ≈ 9a ≈ 9b ≈ 10 (rank-order determined in same assay) |
| Conditions | In vitro human platelet-rich plasma aggregation assay induced by collagen, ADP, and arachidonic acid (Mazzei et al., 1990) |
Why This Matters
For researchers procuring a 2-aminochromone with maximal antiplatelet activity within this specific chemotype, the documented superiority of 3a over all other structural derivatives directly informs compound selection, eliminating the need for screening a series of analogues.
- [1] Mazzei M, Sottofattori E, Di Braccio M, Balbi A, Leoncini G, Buzzi E, Maresca M. Synthesis and antiplatelet activity of 2-(diethylamino)-7-ethoxychromone and related compounds. Eur J Med Chem. 1990;25(7):617-622. doi: 10.1016/0223-5234(90)90187-8. View Source
- [2] IRIS Università di Genova. Synthesis and antiplatelet activity of 2-(diethylamino)-7-ethoxychromone and related compounds. Mitsuaki Mazzei et al., 1990. Handle: 11567/387704. View Source
